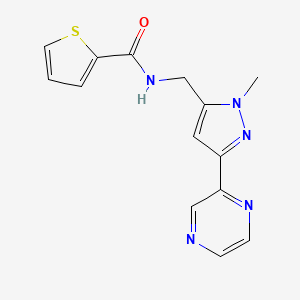

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-19-10(8-17-14(20)13-3-2-6-21-13)7-11(18-19)12-9-15-4-5-16-12/h2-7,9H,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYCURJHHPIYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the pyrazine ring: This step involves the reaction of the pyrazole derivative with a suitable pyrazine precursor, often through a nucleophilic substitution reaction.

Attachment of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an appropriate amine or amide reagent under conditions that promote amide bond formation, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or pyrazine rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structural motifs have been documented to target the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrazole derivatives are known to interact with various enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in inflammatory processes and cancer progression. By inhibiting these enzymes, the compound may reduce inflammation and tumor growth .

Agricultural Applications

Pesticidal Properties

this compound has been investigated for its potential as a pesticide. The pyrazole moiety is associated with herbicidal activity, providing a mechanism through which it can inhibit the growth of unwanted plants. Field studies have demonstrated that similar compounds can effectively control weed populations while minimizing harm to crops .

Fungicidal Activity

There is also evidence suggesting that this compound may possess fungicidal properties. Research has highlighted the efficacy of pyrazole derivatives in combating fungal pathogens affecting crops, potentially offering an alternative to traditional fungicides that often lead to resistance issues .

Material Science

Development of Advanced Materials

The unique chemical properties of this compound make it a candidate for developing advanced materials, such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific thermal or electrical properties, which are essential in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations :

Pyrazole vs. Pyrimidine/Thiazole Cores :

- The target compound’s pyrazole core is distinct from pyrimidine (e.g., compound 1 in ) or thiazole (e.g., compound 1h in ) derivatives. Pyrazoles often exhibit improved metabolic stability compared to pyrimidines due to reduced susceptibility to oxidation .

- Thiazole-based analogs (e.g., ) show higher lipophilicity, which may limit solubility but enhance membrane permeability.

Substituent Effects: Pyrazine vs. Dichlorophenyl: The pyrazine ring in the target compound likely enhances water solubility compared to dichlorophenyl-substituted analogs (e.g., ), which are more lipophilic and may exhibit higher tissue penetration but poorer bioavailability. Thiophene-2-carboxamide vs.

Biological Activity Trends :

- Pyrazole-thiophene hybrids (e.g., ) show broad-spectrum antibacterial activity, with MIC values ranging from 2–16 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis .

- Pyrazine-containing analogs (e.g., ) are often associated with kinase or protease inhibition, suggesting the target compound may share similar mechanisms.

Synthetic Yields :

- The synthesis of pyrazole derivatives (e.g., compound 19 in ) typically achieves moderate yields (~40%), while pyrimidine and thiazole analogs require more complex steps, resulting in lower yields (20–30%) .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s pyrazine-thiophene-pyrazole architecture warrants evaluation against bacterial strains and kinase targets, given the activities of its analogs .

- Structural Optimization : Introducing electron-withdrawing groups (e.g., chloro or nitro) to the thiophene ring could modulate electronic properties and enhance target binding .

- Comparative ADMET Studies: No data on the target compound’s pharmacokinetics exist; comparative studies with analogs (e.g., ) are needed to assess solubility, metabolic stability, and toxicity.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₇H₁₆N₅O₂S

- Molecular Weight : 342.41 g/mol

The presence of the pyrazole and thiophene moieties suggests a potential for diverse biological interactions.

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly in the context of cancer therapy and inflammation management.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines. For instance:

- Cell Lines Tested :

- MCF7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| HepG2 | 0.95 | DNA binding affinity |

The compound demonstrated significant cytotoxicity with IC50 values indicating its potential as an effective anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells.

- Cell Cycle Arrest : It inhibits cell proliferation by causing G0/G1 phase arrest.

- DNA Interaction : Strong binding affinity to DNA has been observed, which may disrupt replication and transcription processes.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

-

Study on MCF7 Cells :

- Treatment with the compound resulted in a significant reduction in cell viability.

- Flow cytometry analysis indicated an increase in early apoptotic cells.

-

Study on A549 Cells :

- The compound inhibited cell growth by inducing autophagy without triggering apoptosis.

- Western blot analysis revealed upregulation of autophagy markers.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor size compared to control groups, supporting its anticancer potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide, and how can yield and purity be improved?

- Methodology :

- Multi-step synthesis typically involves condensation reactions between pyrazole and thiophene precursors. Key steps include:

- Formation of the pyrazole core via cyclization of hydrazine derivatives with 1,3-dicarbonyl intermediates.

- Functionalization of the methylene bridge using nucleophilic substitution or reductive amination .

- Optimization strategies:

- Use of green solvents (e.g., ethanol) to reduce environmental impact .

- Catalytic systems (e.g., triethylamine) to enhance reaction efficiency .

- Continuous flow reactors for improved reaction control and scalability .

- Characterization: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for purity assessment .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodology :

- Spectroscopic analysis :

- 1H/13C NMR to verify substituent positions on the pyrazole and thiophene rings .

- Mass Spectrometry (MS) for molecular weight confirmation .

- X-ray crystallography : Resolve 3D conformation to validate spatial arrangement of pyrazine and thiophene moieties .

Q. What are the recommended protocols for solubility and stability testing?

- Methodology :

- Solubility profiling : Test in polar (DMSO, water) and non-polar solvents (ethyl acetate) using shake-flask methods .

- Stability assessment :

- Thermogravimetric Analysis (TGA) for thermal stability under varying temperatures .

- pH-dependent degradation studies (e.g., simulated gastric fluid) monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Analog synthesis : Modify substituents on:

- Pyrazine ring (e.g., halogenation or methylation) .

- Thiophene carboxamide group (e.g., bioisosteric replacement with furan) .

- Biological testing :

- Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .

- Compare IC50 values to establish SAR trends .

Q. What experimental designs are effective for resolving contradictions in reported biological activity data?

- Methodology :

- Orthogonal validation :

- Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Use multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .

- Mechanistic studies :

- Surface Plasmon Resonance (SPR) to quantify binding affinity to purported targets .

- CRISPR-Cas9 knockout models to confirm target dependency .

Q. How can researchers identify and validate the compound’s primary biological targets?

- Methodology :

- Chemoproteomics :

- Use photoaffinity labeling with a radiolabeled analog to capture interacting proteins .

- Analyze via LC-MS/MS for protein identification .

- Computational docking :

- Molecular dynamics simulations to predict binding modes with candidate receptors (e.g., VEGFR-2) .

Q. What strategies mitigate toxicity in preclinical development?

- Methodology :

- In vitro toxicity screening :

- MTT assays on primary hepatocytes to assess hepatic toxicity .

- Ames test for mutagenicity .

- Metabolic profiling :

- Incubate with liver microsomes to identify reactive metabolites .

- Structural optimization to block metabolic hot spots (e.g., methyl groups to sterically hinder oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.